2-Bromo-6-chloro-3-fluorophenol
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Overview
Description
2-Bromo-6-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 3-fluorophenol, bromination and chlorination reactions can be sequentially carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically use bromine and chlorine gas or their respective halogenating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-fluorophenol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. For instance, it can inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-6-fluorophenol
- 3-Bromo-2-chloro-6-fluorophenol
- 2-Bromo-4-chloro-6-fluorophenol
Uniqueness
2-Bromo-6-chloro-3-fluorophenol is unique due to its specific arrangement of halogen atoms and hydroxyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other halogenated phenols .
Properties
IUPAC Name |
2-bromo-6-chloro-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZFLKCWAZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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